

trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	3-
Compound Name:	(Methoxycarbonyl)cyclobutanecarboxylic acid
Cat. No.:	B1462157

[Get Quote](#)

An In-Depth Technical Guide to **trans-3-(Methoxycarbonyl)cyclobutanecarboxylic Acid**: Structure, Synthesis, and Applications

Executive Summary

trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid is a bifunctional organic compound featuring a strained cyclobutane ring, a carboxylic acid, and a methyl ester. Its rigid, stereochemically defined structure makes it a valuable building block in modern organic synthesis, particularly in the development of novel pharmaceuticals. The trans configuration of the functional groups provides a specific three-dimensional architecture that is highly sought after for creating conformationally constrained molecules. This guide provides a comprehensive overview of its core structure, physicochemical properties, a representative synthesis protocol, chemical reactivity, and its applications as a synthetic intermediate in drug discovery.

Molecular Identification and Core Structural Features

Nomenclature and Identifiers

The precise identification of a chemical entity is paramount for reproducibility in research and development. The key identifiers for **trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid** are summarized below.

Identifier	Value	Source(s)
CAS Number	1401103-71-6	[1] [2] [3]
Molecular Formula	C ₇ H ₁₀ O ₄	[1] [2] [4]
Molecular Weight	158.15 g/mol	[1] [2] [3] [5]
IUPAC Name	trans-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid	
Synonyms	3-(methoxycarbonyl)cyclobutane carboxylic acid	[1] [3]
InChI Key	AJAHGOJIRQOMLK-URHBZAFASA-N	[1]
SMILES	O=C([C@H]1C--INVALID-LINK--C1)OC	[2] [4]

The Cyclobutane Core: Stereochemistry and Ring Strain

The central feature of this molecule is the cyclobutane ring. Unlike more flexible cyclohexane systems, the four-membered ring is conformationally restricted and possesses significant angle and torsional strain.[\[6\]](#)[\[7\]](#) This inherent ring strain can be harnessed to influence the molecule's reactivity.[\[7\]](#)

The stereochemistry is explicitly defined as trans, meaning the carboxylic acid and methoxycarbonyl groups are situated on opposite faces of the cyclobutane ring. This fixed spatial relationship is critical in applications where precise molecular geometry is required to interact with biological targets like enzymes or receptors. The rigidity of the cyclobutane scaffold reduces the number of accessible conformations, which can enhance binding affinity and improve the pharmacokinetic profile of a drug candidate.[\[8\]](#)

Key Functional Groups: Carboxylic Acid and Methyl Ester

The molecule possesses two distinct and reactive functional groups, allowing for orthogonal chemical transformations:

- Carboxylic Acid (-COOH): This group is acidic and serves as a handle for a wide range of reactions, including amide bond formation, reduction to an alcohol, or conversion to other esters.[\[6\]](#)
- Methyl Ester (-COOCH₃): The ester is generally less reactive than the carboxylic acid. It can be selectively hydrolyzed under basic or acidic conditions to yield the parent trans-1,3-cyclobutanedicarboxylic acid or can be subjected to reactions with organometallic reagents.

Structural Visualization

The structure of **trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid**, highlighting the trans orientation of the functional groups.

Caption: 2D representation of **trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid**.

Physicochemical and Spectroscopic Profile Physical Properties

The compound's physical state can vary, which is important for handling and reaction setup.

Property	Value	Source(s)
Physical Form	Colorless to Yellow Liquid, Viscous liquid, or Solid	[1] [3]
Purity	≥97% (typical)	[1] [3]
Storage	Sealed in a dry environment at room temperature	[1] [3]

Spectroscopic Data (Anticipated)

While a specific spectrum for this exact compound is not publicly available, its structure allows for the prediction of key signals in NMR spectroscopy, a critical tool for structural verification.

- ^1H NMR: The spectrum would be complex due to the rigid ring system. One would expect to see distinct signals for the methoxy protons ($-\text{OCH}_3$) as a singlet around 3.7 ppm. The cyclobutane ring protons would appear as a series of multiplets between approximately 2.0 and 3.5 ppm. The acidic proton of the carboxylic acid would be a broad singlet at a downfield shift, typically >10 ppm.
- ^{13}C NMR: The spectrum would show seven distinct carbon signals. The two carbonyl carbons (ester and acid) would be found in the 170-180 ppm region. The methoxy carbon would be around 52 ppm. The four carbons of the cyclobutane ring would appear in the aliphatic region, typically between 30 and 50 ppm.

Synthesis and Methodologies

The synthesis of **trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid** is not widely documented in literature. However, a logical and efficient approach involves the selective mono-esterification of its parent diacid, **trans-1,3-Cyclobutanedicarboxylic acid**.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the synthetic challenge, tracing the target molecule back to readily available starting materials.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic pathway for the target molecule.

Representative Synthesis Protocol

This protocol describes a plausible method for the synthesis based on standard organic chemistry transformations. Disclaimer: This is a conceptual protocol and must be optimized for laboratory execution.

Objective: To synthesize **trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid** from **trans-1,3-cyclobutanedicarboxylic acid**.

Principle: The reaction utilizes a limited amount of an esterifying agent (e.g., methanol with an acid catalyst, or a milder agent like diazomethane or methyl iodide with a base) to favor the formation of the mono-ester over the di-ester. Controlling stoichiometry is key.

Step-by-Step Methodology:

- **Preparation:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of **trans-1,3-cyclobutanedicarboxylic acid**^{[9][10]} in a suitable anhydrous solvent (e.g., Dichloromethane or THF).
- **Reagent Addition:** Add 1.0 to 1.1 equivalents of a methylating agent. For a controlled reaction, using a reagent like (Trimethylsilyl)diazomethane is often preferred for its high yield and clean conversion of carboxylic acids. Alternatively, classic Fischer esterification can be used with 1.0 equivalent of methanol and a catalytic amount of sulfuric acid, though this may lead to an equilibrium mixture including the di-ester and starting material.
- **Reaction:** Stir the mixture at room temperature (or gentle heat if using Fischer esterification). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to maximize the yield of the desired mono-ester.
- **Work-up:** Once the starting material is consumed or the optimal product concentration is reached, quench the reaction appropriately. If an acidic catalyst was used, neutralize with a mild base like sodium bicarbonate solution.
- **Extraction:** Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will likely be a mixture. Purify via flash column chromatography on silica gel, using a gradient elution (e.g., hexane/ethyl acetate with a small percentage of acetic acid) to separate the starting diacid, the target mono-ester, and the di-ester byproduct.

- Characterization: Confirm the structure and purity of the isolated product using NMR spectroscopy (^1H and ^{13}C), mass spectrometry, and IR spectroscopy.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this molecule makes it a versatile intermediate. The differential reactivity of the acid and ester groups can be exploited for sequential modifications.

- Reactions at the Carboxylic Acid: The free carboxylic acid is the more reactive site for many transformations. It can be readily converted into an amide by coupling with an amine using standard reagents like EDC/HOBt or HATU. This is a cornerstone reaction in the synthesis of peptide-based drugs and other bioactive molecules.
- Reactions at the Ester: The methyl ester can be hydrolyzed to the diacid, reduced to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH_4), or converted to a tertiary alcohol via the addition of two equivalents of an organometallic reagent (e.g., a Grignard reagent).
- Advanced Applications: The cyclobutane scaffold itself is of high interest. Recent advances in C-H functionalization allow for the direct modification of the C-H bonds on the cyclobutane ring, using the existing carbonyl groups as directing elements.^{[8][11]} This modern synthetic strategy enables the late-stage diversification of the cyclobutane core, providing rapid access to a library of complex and novel structures for screening in drug discovery programs.^[8]

Applications in Drug Discovery and Development

The Cyclobutane Motif in Medicinal Chemistry

Cyclic structures are prevalent in small-molecule drugs because they offer a degree of conformational rigidity.^[8] The cyclobutane ring, in particular, provides a unique structural motif that is distinct from more common five- and six-membered rings. Its inclusion in a drug candidate can:

- Improve Potency: By locking the molecule into a bioactive conformation that fits optimally into a target's binding site.

- Enhance Selectivity: By creating a unique shape that is less likely to bind to off-target proteins.
- Increase Metabolic Stability: The strained ring can be less susceptible to metabolic degradation compared to linear alkyl chains.

Parallels with Structurally Related Intermediates

The value of **trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid** can be inferred from the utility of similar building blocks. For example, **trans-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid** is a key intermediate used in peptide synthesis and the development of novel therapeutics in oncology and neurology.[\[12\]](#) This analogue demonstrates the utility of the trans-1,3-disubstituted cyclobutane scaffold for presenting functional groups in a well-defined spatial orientation, a principle that directly applies to the title compound.

Safety, Handling, and Storage

GHS Hazard Information

As with any chemical reagent, proper safety precautions are essential.

Hazard Class	GHS Code	Description	Source(s)
Skin Irritation	H315	Causes skin irritation	[1] [4] [5]
Eye Irritation	H319	Causes serious eye irritation	[1] [4] [5]
Respiratory Irritation	H335	May cause respiratory irritation	[1] [4] [5]
Signal Word	Warning		[1] [4]
Pictogram	GHS07 (Exclamation Mark)		[1]

Recommended Handling Procedures

- Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
- Handling: Avoid breathing dust, fumes, or vapors.[\[1\]](#)[\[4\]](#) Avoid contact with skin, eyes, and clothing.[\[13\]](#) Wash hands thoroughly after handling.

Storage and Stability

- Storage Conditions: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[\[1\]](#)[\[13\]](#)
- Incompatible Materials: Avoid strong oxidizing agents and strong bases.[\[13\]](#)[\[14\]](#)
- Stability: The compound is stable under recommended storage conditions.[\[13\]](#)[\[14\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid | 1401103-71-6 [sigmaaldrich.com]
- 2. 1401103-71-6|trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]
- 3. trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid | 1401103-71-6 [sigmaaldrich.com]
- 4. 1401103-71-6 | trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 5. rac-(1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid | C7H10O4 | CID 12610333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. material-properties.org [material-properties.org]
- 7. CAS 3721-95-7: Cyclobutanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 8. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. trans-1,3-Cyclobutanedicarboxylic acid 95% | CAS: 7439-33-0 | AChemBlock [achemblock.com]
- 10. CAS 7439-33-0: 1,3-Cyclobutanedicarboxylic acid, trans- [cymitquimica.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemimpex.com [chemimpex.com]
- 13. Cyclobutanecarboxylic acid(3721-95-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. Cyclobutanecarboxylic acid - general description [georganics.sk]
- To cite this document: BenchChem. [trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1462157#trans-3-methoxycarbonyl-cyclobutanecarboxylic-acid-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com